Cas no 1322681-36-6 (O-Desmethyl Mycophenolate Mofetil(Impurity A))

O-Desmethyl Mycophenolate Mofetil(Impurity A) structure
1322681-36-6 structure
Product Name:O-Desmethyl Mycophenolate Mofetil(Impurity A)
CAS-nummer:1322681-36-6
MF:C22H29NO7
MW:419.468167066574
CID:1061742
PubChem ID:29977541
Update Time:2025-05-20

O-Desmethyl Mycophenolate Mofetil(Impurity A) Chemische en fysische eigenschappen

Naam en identificatie

    • O-Desmethyl Mycophenolate Mofetil(Impurity A)
    • 2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
    • O-Desmethyl Mycophenolate Mofetil (Impurity A)
    • Mycophenolate mofetil related compound A
    • Mycophenolate Mofetyl Impurity A
    • O-Desmethyl mycophenolate mofetil
    • UNII-L8329PU63Z
    • Mycophenolate Mofetil Impurity A HCl
    • Mycophenolate Mofetyl Impurity A; Mycophenolate Mofetil EP Impurity A
    • 1322681-36-6
    • O-Desmethyl Mycophenolate Mofetil (Impurity A)
    • MYCOPHENOLATE MOFETIL IMPURITY A [EP IMPURITY]
    • Mycophenolate mofetil specified impurity A [EP]
    • DTXSID70157454
    • Q27282822
    • (Impurity A)
    • 2-(morpholin-4-yl)ethyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate
    • 4-Hexenoic acid, 6-(1,3-dihydro-4,6-dihydroxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
    • 2-(Morpholin-4-yl)ethyl (4E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
    • SCHEMBL13531129
    • 2-Morpholinoethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
    • (Impurity A)'
    • L8329PU63Z
    • DTXCID3079945
    • Mycophenolate mofetil specified impurity A
    • MYCOPHENOLATE MOFETIL IMPURITY A (EP IMPURITY)
    • Inchi: 1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+
    • InChI-sleutel: QGQXAMBOYWULFX-LZWSPWQCSA-N
    • LACHT: O1CCN(CCOC(CC/C(/C)=C/CC2C(=C(C)C3COC(C=3C=2O)=O)O)=O)CC1

Berekende eigenschappen

  • Exacte massa: 419.19400
  • Monoisotopische massa: 419.19440226g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 9
  • Complexiteit: 631
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 106Ų

Experimentele eigenschappen

  • Dichtheid: 1.3±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 650.5±55.0 °C at 760 mmHg
  • Vlampunt: 347.2±31.5 °C
  • Oplosbaarheid: Chloroform (Slightly), Ethyl Acetate (Slightly)
  • Stabiliteit/houdbaarheid: Hygroscopic, Moisture and Temperature Sensitive
  • PSA: 105.53000
  • LogboekP: 2.15890
  • Dampfdruk: 0.0±2.0 mmHg at 25°C

O-Desmethyl Mycophenolate Mofetil(Impurity A) Beveiligingsinformatie

O-Desmethyl Mycophenolate Mofetil(Impurity A) Prijsmeer >>

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1322681-36-6 95%
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Chemenu
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